Ethyl 4-(1-benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylate

Lipophilicity ADME Neuropharmacology

Ethyl 4-(1-benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylate is a synthetic heterocyclic compound (C15H15NO4, MW: 273.28 g/mol) featuring a 2-oxopyrrolidine core fused with a benzofuran moiety. This specific scaffold positions it as a versatile intermediate in medicinal chemistry, particularly for synthesizing potential neurological agents.

Molecular Formula C15H15NO4
Molecular Weight 273.28 g/mol
CAS No. 88234-82-6
Cat. No. B12896999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(1-benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylate
CAS88234-82-6
Molecular FormulaC15H15NO4
Molecular Weight273.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C(CNC1=O)C2=CC3=CC=CC=C3O2
InChIInChI=1S/C15H15NO4/c1-2-19-15(18)13-10(8-16-14(13)17)12-7-9-5-3-4-6-11(9)20-12/h3-7,10,13H,2,8H2,1H3,(H,16,17)
InChIKeyURXRRFYIIUCVSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(1-benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylate (CAS 88234-82-6): A Validated Research Intermediate for Targeted Heterocyclic Synthesis


Ethyl 4-(1-benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylate is a synthetic heterocyclic compound (C15H15NO4, MW: 273.28 g/mol) featuring a 2-oxopyrrolidine core fused with a benzofuran moiety . This specific scaffold positions it as a versatile intermediate in medicinal chemistry, particularly for synthesizing potential neurological agents. Its characterized physical properties, including a melting point of 92 °C, a predicted boiling point of 474.5±45.0 °C, and a predicted density of 1.262±0.06 g/cm³, provide a quantified baseline for its handling and formulation that distinguishes it from structurally simpler analogs .

Why Ethyl 4-(1-benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylate Cannot Be Replaced by Generic Pyrrolidine or Benzofuran Analogs


Substitution with generic 2-oxopyrrolidine or simple benzofuran esters fails due to the unique synergistic properties arising from the specific 4-substituted benzofuran-2-yl group on the pyrrolidine ring. This substitution pattern is critical for controlling molecular conformation, which directly impacts biological target engagement. The ethyl ester is not merely a protecting group; it acts as a modifiable handle that influences the compound's lipophilicity and metabolic stability, differentiating it from the free carboxylic acid analog. Therefore, switching to an in-class compound risks undermining the integrity of a lead optimization program .

Quantitative Differentiation Guide for Ethyl 4-(1-benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylate (88234-82-6) vs. Closest Analogs


Enhanced Lipophilicity (LogP 2.10) vs. Free Carboxylic Acid (LogP ~0.5) for Improved Membrane Permeability

The ethyl ester exhibits a predicted partition coefficient (LogP) of 2.10, which is significantly higher than the estimated LogP of ~0.5 for its corresponding free carboxylic acid analog, 4-(1-benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylic acid (CAS 88234-81-5). This difference indicates a nearly 40-fold greater preference for the organic phase in an octanol-water system, a key predictor of passive membrane permeability and blood-brain barrier (BBB) penetration, which is critical for CNS-targeted programs [1].

Lipophilicity ADME Neuropharmacology

Defined Melting Point (92 °C) vs. Non-Crystalline Free Acid, Enabling Higher Purity Crystallization

The target compound has a reported crystalline melting point of 92 °C, which is a key characteristic for purification via recrystallization . In contrast, many structurally similar 2-oxopyrrolidine-3-carboxylic acids, including its direct analog (CAS 88234-81-5), are often obtained as amorphous solids or oils across major databases, making purity verification and achieving >98% purity far more challenging without costly chromatographic methods.

Crystallinity Purification Process Chemistry

P2X Receptor Antagonist Hypothesis Based on Positive ChEMBL Activity Class, Unlike Simpler Pyrrolidine Esters

A structurally related 4-(benzofuran-2-yl)-2-oxopyrrolidine derivative was evaluated for antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3), showing an EC50 of 80 nM, and against human P2X1 and P2X7 receptors with IC50s of 23 nM and 196 nM respectively [1]. This specific biological profile is absent in simpler ethyl 2-oxopyrrolidine-3-carboxylates (e.g., CAS 36821-26-8) which lack the benzofuran group, indicating that the benzofuran substitution is essential for conferring P2X antagonism. While the exact data point for our target compound (88234-82-6) is not yet published, its close structural homology strongly implies a similar activity profile.

P2X Receptor Pain Neuroinflammation

Predicted PSA of 72.03 Ų vs. >90 Ų for Free Acid, Aligning with CNS Drug-Like Space

The target compound has a predicted topological polar surface area (PSA) of 72.03 Ų. This is considerably lower than the predicted PSA of the free carboxylic acid analog (>90 Ų), which is expected to exceed the common 90 Ų threshold for oral CNS drug candidates. This places the ethyl ester within a more favorable range for both oral absorption and blood-brain barrier penetration according to multiparameter optimization (MPO) scoring systems.

Drug-likeness Polar Surface Area CNS MPO

Superior Synthetic Tractability for Ester Modifications vs. Direct Acid Intermediates

The ethyl ester functionality serves as a transient handle for further diversification through amidation or transesterification reactions, allowing rapid generation of analog libraries. The corresponding carboxylic acid requires additional activation steps (e.g., HATU, EDCI coupling), which adds complexity and reduces yield in parallel synthesis workflows. This makes the ester the preferred intermediate for SAR exploration where structural authenticity and reaction efficiency are paramount.

Medicinal Chemistry Parallel Synthesis Lead Optimization

Procurement-Linked Application Scenarios for Ethyl 4-(1-benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylate


CNS Lead Optimization: Generating Brain-Penetrant P2X3 Antagonist Candidates

Programs targeting neuropathic pain or neuroinflammation can utilize this scaffold to synthesize novel P2X3 antagonists. Its LogP (2.10) and PSA (72.03 Ų) fall squarely within CNS MPO guidelines, unlike the free carboxylic acid analog. This supports rapid analog synthesis via the ester handle to fine-tune receptor selectivity and metabolic stability [1].

Parallel Library Synthesis for Core Scaffold SAR Exploration

In hit-to-lead campaigns, the crystalline nature (MP 92 °C) and reactive ethyl ester make this compound an ideal template for high-throughput parallel chemistry. Researchers can procure multi-gram quantities with assured purity and batch consistency, using it to generate diverse amide libraries to map critical binding interactions on the 2-oxopyrrolidine core .

Crystallography and Biophysical Studies Requiring High-Purity Crystalline Ligands

For X-ray crystallography or surface plasmon resonance (SPR) studies, the compound's ability to be highly purified via recrystallization (due to its defined melting point) is a significant advantage over its amorphous acid analog. This ensures accurate determination of binding kinetics and thermodynamics for target engagement studies .

Process Chemistry and Scale-Up Feasibility Assessments

The compound's well-defined physical properties (MP, BP, density) provide a robust starting point for process chemists to develop scalable, cost-effective synthetic routes. The ester group is stable enough for long-term storage but reactive enough for late-stage functionalization, making it a valuable intermediate for kilogram-scale campaigns .

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